Pinifolic Acid

Description

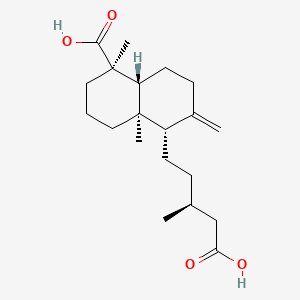

Structure

3D Structure

Properties

CAS No. |

1412-99-3 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.47 |

IUPAC Name |

(1R,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20+/m0/s1 |

SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Pinifolic Acid

Primary Natural Sources: Pinus sylvestris (Scots Pine) Needles and Bark

The principal natural source of pinifolic acid is the Scots Pine, Pinus sylvestris, a species of pine native to Eurasia. biosynth.com The compound is biosynthesized and accumulated in various parts of the tree, but it is primarily extracted from the needles and bark. biosynth.com Research has consistently identified this compound and its monomethyl ester as the dominant diterpenoids in the needles of Scots Pine. sauerlaender-verlag.comthuenen.de In fact, early studies demonstrated that this compound was highly concentrated in the needles, accounting for approximately 65% of the acid fraction of an acetone (B3395972) extract from this tissue. nih.govacs.orgnih.gov The oleoresin of pine trees, a mixture of terpenoids, serves as a crucial defense against insects and pathogens, with this compound being a key constituent of this protective resin in P. sylvestris needles. oup.comnih.gov

Documentation in Other Plant Species and Genera

While this compound is most famously associated with Pinus sylvestris, its presence is not exclusively limited to this species. Labdane-type diterpenoid acids, the class of compounds to which this compound belongs, are widely distributed throughout the Coniferae order. sauerlaender-verlag.com Chemical fingerprinting of various conifer needle extracts, including those from pine, spruce, and juniper, has shown a high content of resin acids, with this compound being a notable component in pine extracts. nih.govresearchgate.net

Beyond the Pinus genus, documentation has indicated the presence of this compound in Copaifera paupera, a species belonging to the Fabaceae family. knapsackfamily.com This finding suggests a broader, though less common, distribution of the compound in the plant kingdom than previously understood. It is important to note that the chemical profile of resin acids can vary significantly even between closely related species. For instance, in some populations of Pinus nigra and certain Pinus sylvestris trees in central Europe, manoyl oxide acid, another diterpenoid, is the principal resin acid, with this compound being only a minor component. thuenen.de

Quantitative Distribution and Variation within Plant Tissues

The concentration of this compound varies significantly within the tissues of Pinus sylvestris. The diterpene resin acids, as a group, can constitute 2-3% of the dry weight of the needles. sauerlaender-verlag.com Within this fraction, this compound is often the main resin acid. sauerlaender-verlag.com

Research into the chemical composition of Scots Pine needles reveals that a substantial portion of this compound exists as its monomethyl ester, methyl pinifolate. sauerlaender-verlag.comnih.govacs.org Studies on the inheritance of these compounds have shown that the concentration of free this compound appears to be under moderately strong genetic control, whereas the amount of its monomethyl ester is not a strongly inherited trait. sauerlaender-verlag.com This genetic influence contributes to the variation in this compound levels observed among different individual trees.

The following table presents data from a study on the variation of free this compound in the needles of different Pinus sylvestris parent clones and their self-fertilized progeny, illustrating the quantitative differences among genotypes. The values are expressed in parts per 10,000 of the needle dry weight.

| Parent Clone | Parent Value | Progeny Mean Value |

| W 4010 | 45 | 32 |

| Y 3001 | 48 | 32 |

| Y 2012 | 50 | 36 |

| X 4201 | 54 | 40 |

| X 3051 | 63 | 36 |

| Y 4010 | 72 | 34 |

| X 1007 | 74 | 34 |

| BD 2062 | 80 | 35 |

| AC 4031 | 82 | 41 |

| Z 4005 | 100 | 40 |

| Data sourced from a study on the inheritance of this compound in Scots Pine needles. sauerlaender-verlag.com |

This inherent variability underscores the dynamic nature of secondary metabolite production in plants, influenced by both genetic and environmental factors. sauerlaender-verlag.comthuenen.de

Structural Characterization and Elucidation of Pinifolic Acid and Its Analogues

Diterpenoid Core Structure and Key Functional Groups

Pinifolic acid (C₂₀H₃₂O₄) is classified as a labdane-type diterpenoid. bartleby.comamolf.nl Diterpenoids are a class of chemical compounds composed of four isoprene (B109036) units, typically possessing 20 carbon atoms. bartleby.com The fundamental structure of this compound is built upon a bicyclic labdane (B1241275) core. uef.fi This core consists of two fused six-membered rings.

The structural elucidation of this compound has been accomplished through various spectroscopic methods, including infrared (IR) and ultraviolet (UV) spectroscopy, as well as mass spectrometry. scispace.com Infrared spectroscopy has been instrumental in identifying the key functional groups present in the molecule. scispace.comvedantu.comck12.org The IR spectrum of this compound indicates the presence of carboxyl groups (-COOH) and an isolated, unsymmetrically disubstituted double bond. scispace.com The presence of two carboxyl groups makes it a dicarboxylic acid. scispace.com

Catalytic hydrogenation of this compound yields dihydrothis compound, confirming the presence of a double bond. scispace.com Further structural evidence comes from dehydrogenation experiments, which produce 1,2,5-trimethylnaphthalene, a characteristic product for this type of diterpenoid structure. scispace.com

The key functional groups that define the chemical reactivity and properties of this compound are:

Two Carboxyl Groups (-COOH): These acidic groups are responsible for the compound's ability to form salts and esters. scispace.comvedantu.comscience-revision.co.uk

An Exocyclic Methylene (B1212753) Group (=CH₂): This represents the unsymmetrically disubstituted double bond within the bicyclic ring system. nih.gov

Methyl Groups (-CH₃): Several methyl groups are attached to the core structure. nih.gov

The precise arrangement of these groups on the labdane skeleton was confirmed through detailed analysis of mass spectra of its dimethyl ester derivative, which provided a unique "fingerprint" characterization. scispace.com

Naturally Occurring Derivatives and Metabolites: Monomethyl Pinifolate, 15-Northis compound, Dihydrothis compound

Several naturally occurring compounds are structurally related to this compound, representing derivatives and metabolites. These include monomethyl pinifolate, 15-northis compound, and dihydrothis compound.

Monomethyl Pinifolate: This compound is a monomethyl ester of this compound, meaning one of the two carboxyl groups has been esterified with a methyl group. researchgate.netacs.orgnih.gov It is a major constituent found in the needles of Scots Pine (Pinus sylvestris), where a significant portion of this compound exists in this esterified form. acs.orgnih.govsauerlaender-verlag.comacs.org The formation of the monomethyl ester can occur with either of the two carboxyl groups, leading to potential isomers. researchgate.net

15-Northis compound: This compound is a norditerpene, meaning it has lost a carbon atom from the typical C20 diterpenoid skeleton. nih.gov Specifically, it is a labdanic norditerpene isolated from the needles of Pinus sylvestris. nih.govresearchgate.net Its structure is closely related to this compound, differing in the side chain attached to the bicyclic core.

Dihydrothis compound: As mentioned previously, dihydrothis compound is the product of the catalytic hydrogenation of this compound. scispace.com This reaction saturates the exocyclic double bond, converting the methylene group into a methyl group. scispace.com The stereochemistry of the newly formed methyl group is assumed to be β-oriented, resulting from the addition of hydrogen from the sterically less hindered α-side of the molecule. scispace.com

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | C₂₀H₃₂O₄ | 336.47 | Labdane diterpenoid, two carboxyl groups, one exocyclic double bond nih.govbiosynth.com |

| Monomethyl Pinifolate | C₂₁H₃₄O₄ | 350.49 | Monomethyl ester of this compound acs.orgnih.gov |

| 15-Northis compound | C₁₉H₃₀O₄ | 338.44 | Norditerpenoid, one less carbon than this compound nih.govamazonaws.com |

| Dihydrothis compound | C₂₀H₃₄O₄ | 338.48 | Saturated analogue of this compound, no exocyclic double bond scispace.comnaturalproducts.nethmdb.cachemspider.comnih.gov |

Stereochemical Aspects and Considerations in Structural Studies

The stereochemistry of this compound and its analogues is a critical aspect of their structural characterization, as the three-dimensional arrangement of atoms significantly influences their biological activity. uou.ac.in The molecule contains several chiral centers, leading to the possibility of multiple stereoisomers. nih.gov

The stereochemical configuration of this compound has been established through correlation with labdanolic acid, a compound with a known stereostructure. scispace.com The stereochemistry at positions C5, C9, C10, and C13 of this compound has been determined based on this correlation. scispace.com The β-orientation of the side chain at C9 in labdanolic acid, and by extension in this compound, has been deduced from its stability under alkaline conditions. scispace.com

Furthermore, the configuration at C13 has been assigned as (S) based on molecular-rotation data analysis of labdanolic acid. scispace.com The study of stereochemistry is crucial for understanding the specific interactions of these compounds in biological systems, as different stereoisomers can exhibit vastly different effects. uou.ac.in

Biosynthetic Pathways and Metabolic Intermediates of Pinifolic Acid

General Diterpenoid Biosynthesis in Conifers: Precursors and Enzyme Classes

The biosynthesis of diterpenoids in conifers, including pinifolic acid, originates from the general isoprenoid pathway. The foundational precursor for all diterpenoids is the 20-carbon molecule, geranylgeranyl diphosphate (B83284) (GGPP). oup.commdpi.com The construction of the diverse array of diterpene structures is primarily accomplished by two major classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). oup.comjipb.netnih.gov

The process begins with diTPSs, which catalyze the cyclization of the linear GGPP into various cyclic hydrocarbon skeletons. oup.comnih.gov In conifers, many of these diTPSs are bifunctional, possessing two active sites (class I and class II). nih.govresearchgate.net The class II active site initiates the reaction by protonating the terminal double bond of GGPP, leading to a bicyclic intermediate, typically (+)-copalyl diphosphate (CPP). nih.govresearchgate.net This intermediate is then channeled to the class I active site, where further cyclization and rearrangements occur to form the diverse tricyclic skeletons characteristic of diterpenes like abietanes and pimaranes. mdpi.comresearchgate.net

Following the formation of the diterpene hydrocarbon backbone by diTPSs, CYP450s introduce functional groups, most commonly through oxidation. oup.comnih.gov These enzymes are responsible for the sequential oxidation of specific carbon atoms on the diterpene skeleton, leading to the formation of alcohols, aldehydes, and ultimately, carboxylic acids, which are characteristic of diterpene resin acids. oup.commdpi.com

Proposed Pathways and Unestablished Steps in this compound Formation

While the general framework of diterpenoid biosynthesis is well-established, the specific pathway to this compound has been proposed based on the structures of co-occurring diterpenoids in pine needles. This compound is a labdane-type diterpenoid, meaning its precursor is likely a labdadienyl/copalyl diphosphate intermediate.

The proposed biosynthesis is thought to proceed from GGPP, which is first cyclized to form a labdane (B1241275) skeleton. A key intermediate is likely a labdadienol, such as manool (B191784). thuenen.de It has been suggested that manool could be a precursor for manoyl oxid acid, a related compound found in some pine species. thuenen.de However, the precise sequence of enzymatic reactions and all the intermediates leading specifically to this compound have not been fully elucidated. The steps involving the introduction of the two carboxylic acid groups and the specific hydroxyl group are areas of ongoing research. The genetic control of this compound biosynthesis is also not fully understood, though it is believed to be under moderately strong genetic control. upsc.se

Enzymatic Systems Involved in this compound Biosynthesis: Terpene Synthases and Cytochrome P450 Monooxygenases

The biosynthesis of this compound is dependent on the coordinated action of terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (TPSs): These enzymes are responsible for creating the fundamental carbon skeleton of this compound from GGPP. nih.gov In conifers, a large family of TPS genes exists, allowing for the production of a wide variety of terpene structures. jipb.net For this compound, a specific labdadiene synthase would be required to produce the characteristic bicyclic labdane core. The exact TPS responsible for this initial step in this compound biosynthesis has yet to be definitively identified.

Cytochrome P450 Monooxygenases (CYP450s): Following the creation of the labdane hydrocarbon skeleton, CYP450s are crucial for the subsequent oxidative modifications that result in the final this compound structure. oup.comnih.gov This class of enzymes is responsible for adding the hydroxyl and carboxyl functional groups. The CYP720B family of P450s is known to be heavily involved in the oxidation of diterpenes to form diterpene resin acids in conifers. oup.comnih.govresearchgate.net It is highly probable that specific members of the CYP720B family catalyze the multi-step oxidation of a labdadiene precursor to yield this compound. These enzymes are often capable of catalyzing multiple oxidation steps at the same carbon atom, for instance, converting a methyl group to a carboxylic acid via alcohol and aldehyde intermediates. oup.com

Table of Involved Enzyme Classes:

| Enzyme Class | Precursor(s) | Product(s) | Function in this compound Biosynthesis |

|---|---|---|---|

| Diterpene Synthases (diTPSs) | Geranylgeranyl diphosphate (GGPP) | Labdane-type diterpene hydrocarbon | Formation of the bicyclic carbon skeleton. |

Endogenous and Exogenous Regulation of this compound Biosynthesis: Hormonal and Environmental Factors

The production of diterpenoids, including this compound, in conifers is not static but is regulated by both internal (endogenous) and external (exogenous) factors. This regulation allows the plant to respond to its developmental stage and to environmental challenges.

Endogenous Regulation (Hormonal Factors): Plant hormones play a key role in regulating the biosynthesis of secondary metabolites. Methyl jasmonate (MeJA), a well-known plant stress hormone, is a potent inducer of terpenoid biosynthesis in conifers. jipb.netresearchgate.net Treatment with MeJA has been shown to increase the transcription of genes for both terpene synthases and CYP450s, leading to an accumulation of terpenoid defense compounds. jipb.netresearchgate.net While direct studies on MeJA's effect on this compound are limited, its known role in upregulating diterpene resin acid biosynthesis strongly suggests it would also influence this compound production. Other hormones like auxin and gibberellins (B7789140) are also known to be involved in the general regulation of plant growth and development, which can indirectly affect the resources available for secondary metabolism. mdpi.com

Exogenous Regulation (Environmental Factors): The biosynthesis of defensive compounds like diterpene resin acids is often induced by environmental stressors.

Herbivory and Pathogen Attack: Insect feeding or fungal infection are powerful triggers for the induced production of oleoresin, which is rich in diterpene resin acids. jipb.netresearchgate.net This response helps to deter herbivores and inhibit the growth of pathogens.

Abiotic Stress: Factors such as drought, temperature changes, and nutrient availability can influence the production of secondary metabolites. researchgate.net Plants may alter their chemical profile, including the concentration of diterpene acids, to adapt to these challenging conditions. For instance, environmental factors can selectively affect the regulation of diterpene biosynthesis in pine needles. researchgate.net

The interplay of these genetic, hormonal, and environmental factors determines the final concentration of this compound in pine needles, reflecting the plant's response to its physiological state and its interaction with the surrounding environment.

Genetic and Hereditary Aspects of Pinifolic Acid Accumulation in Conifers

Inheritance Patterns of Pinifolic Acid and its Derivatives in Pine Species

Research into the heritability of this compound and its common derivative, monomethyl pinifolate, has primarily focused on Scots pine (Pinus sylvestris). Studies involving the analysis of parent clones and their self-pollinated (selfed) progenies have provided foundational insights into how these compounds are passed down through generations.

Investigations have revealed that the concentration of free this compound is under moderately strong genetic control. sauerlaender-verlag.comupsc.se In contrast, its derivative, monomethyl pinifolate, does not appear to be a strongly inherited trait. sauerlaender-verlag.comupsc.se This suggests that the genetic mechanisms governing the primary acid and its esterified form are distinct.

A study by Gref and Lindgren (1984) on 14 genotypes of Scots pine and their selfed progenies highlighted these differences. They observed a distinct disparity in the amount of free this compound between the parent trees and their offspring, which could be attributed to a combination of genetic and environmental effects. sauerlaender-verlag.com The correlation between the this compound content in parent trees and their progeny, while present, was not always straightforward, indicating a complex inheritance pattern rather than simple Mendelian genetics. sauerlaender-verlag.com

Table 1: Free this compound Content in Parent Clones and Selfed Progenies of Pinus sylvestris Data sourced from a study on the inheritance of this compound, showing mean values for parent clones and their offspring. sauerlaender-verlag.com Values are expressed as parts per 10,000 of needle dry weight.

| Parent Clone ID | Parent Mean Value (Free this compound) | Progeny Mean Value (Free this compound) |

| E3001 | 43 | 31 |

| E3002 | 45 | 32 |

| E3003 | 48 | 35 |

| E3004 | 55 | 25 |

| S3004 | 39 | 20 |

| S3005 | 62 | 38 |

| S3006 | 58 | 40 |

Genetic Control Mechanisms Governing this compound Content

The genetic control of this compound content is considered polygenic, meaning it is influenced by multiple genes, rather than a single gene. thuenen.de Early studies attempting to fit observed segregation patterns into simple monohybrid or dihybrid models were unsuccessful. sauerlaender-verlag.com For instance, in two progenies, segregation of individuals with no measurable amounts of free this compound was observed. sauerlaender-verlag.com While this could suggest a recessive allele, the quantitative nature of the trait points towards a more complex genetic architecture. sauerlaender-verlag.com The data align more closely with a model of a quantitative character influenced by several genes, possibly with intermediary inheritance. sauerlaender-verlag.com

The presence or absence of certain related diterpenoids, such as manoyl oxid acid, is also under clear genetic control, but again, not in a simple Mendelian fashion. thuenen.de The genetic regulation of these compounds appears to be independent, as trees with high concentrations of manoyl oxid acid tend to have this compound as only a minor compound. thuenen.de

While specific Quantitative Trait Loci (QTL)—regions of DNA associated with a particular phenotypic trait—have been identified for other secondary metabolites like terpenes and for disease resistance in pines, dedicated QTL mapping for this compound specifically is not extensively documented in the reviewed literature. anu.edu.aufrontiersin.orgnih.gov However, the established heritability of the compound strongly implies that such loci exist and could be identified through modern genomic techniques. slu.semdpi.com The complex terpenoid metabolism in conifers is known to be regulated by large gene families, such as terpene synthases (TPS) and cytochrome P450s, which are likely involved in the biosynthesis of this compound. frontiersin.org

Influence of Environmental Factors on this compound Expression and Accumulation

While genetics provides the blueprint for this compound production, environmental conditions can significantly modulate the expression of these genetic traits. The concentration of diterpene resin acids, including this compound, can be affected by external factors. thuenen.de

Table 2: Comparison of Resin Acid Concentrations in Sun vs. Shade Needles of Pinus sylvestris Data adapted from Gref and Tenow (1987). Concentrations are in mg/g of needle dry weight. cdnsciencepub.com

| Resin Acid | Sun Needles (Mean Conc.) | Shade Needles (Mean Conc.) |

| This compound | 3.8 | 2.1 |

| Levopimaric/Palustric acid | 1.1 | 0.5 |

| Dehydroabietic acid | 0.8 | 0.4 |

| Abietic acid | 0.6 | 0.3 |

| Neoabietic acid | 0.5 | 0.2 |

| Total Resin Acids | 7.6 | 3.9 |

Utility of this compound as a Genetic Marker in Population Studies

A genetic marker is a gene or DNA sequence with a known location on a chromosome that can be used to identify individuals or species. For a compound to be a good chemical marker (chemotaxonomic marker), its presence and concentration should be stable, under strong genetic control, and not overly influenced by environmental factors. thuenen.de

This compound has been considered as a potential genetic marker for population studies in conifers. sauerlaender-verlag.com Its stability and occurrence in two distinct forms (the free acid and its monomethyl ester) were initially seen as promising characteristics. sauerlaender-verlag.com However, further research has tempered this view.

Studies have concluded that neither this compound nor its monomethyl ester are powerful genetic markers for applications like resistance breeding. thuenen.de The primary reasons are the moderately strong, rather than simple and absolute, genetic control and the significant influence of environmental factors on its concentration. thuenen.decdnsciencepub.com The variation in resin acid levels between sun and shade needles, for example, underscores the need for caution when using such compounds as genetic markers. cdnsciencepub.com

While the presence or absence of other rare diterpenoids like manoyl oxid acid might serve as a more distinct, albeit uncommon, marker, this compound's utility is limited by its quantitative nature and environmental plasticity. thuenen.de Nevertheless, investigations into its inheritance have contributed valuable knowledge to the broader understanding of conifer genetics. sauerlaender-verlag.com

Advanced Analytical and Spectroscopic Methodologies for Pinifolic Acid Research

Extraction and Isolation Techniques from Complex Biological Matrices

The initial and critical step in pinifolic acid research is its effective extraction and isolation from complex biological matrices, most notably pine needles. The choice of solvent and extraction method significantly influences the yield and purity of the extracted compound.

Commonly, solvent extraction is employed, with the polarity of the solvent playing a key role. Organic solvents like hexane (B92381) and toluene (B28343) have been shown to be effective in extracting resin acids, including this compound and its derivatives, from pine needles. nih.govacs.org The selection of a suitable solvent allows for the targeted isolation of specific compound classes. For instance, while hexane and toluene extracts are rich in resin acids, more polar solvents might be used to isolate other classes of compounds. nih.gov

The general workflow for extraction and isolation typically involves the following steps:

Sample Preparation: Pine needles are collected and often stored at low temperatures (e.g., -70°C) to preserve the chemical integrity of the constituents before extraction. cdnsciencepub.com

Extraction: The plant material is subjected to extraction with an appropriate organic solvent. Techniques such as Soxhlet extraction or simple maceration can be utilized. uef.fi

Purification: The crude extract, which contains a mixture of compounds, is then purified. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate the acidic components, like this compound, from other constituents. mdpi.comresearchgate.net In LLE, the pH of the aqueous phase can be adjusted to facilitate the separation of acidic compounds from neutral or basic ones. researchgate.net SPE offers a more controlled and often more efficient separation based on the differential affinity of the compounds for a solid sorbent. mdpi.com

Further Separation: For obtaining highly pure this compound, further chromatographic techniques, such as column chromatography, are often necessary. scielo.brresearchgate.net

The complexity of the biological matrix necessitates a multi-step approach to remove interfering substances like lipids, pigments, and other terpenoids. researchgate.netslideshare.net

Chromatographic Separation and Identification Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are indispensable for the separation and identification of this compound from the complex mixtures obtained after extraction. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary methods used. researchgate.nethplcvials.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. labmanager.com Since this compound is a carboxylic acid, it is often derivatized before GC-MS analysis to increase its volatility and thermal stability. Methylation to form the corresponding methyl ester is a common derivatization step. nih.gov

Separation: In GC, the derivatized sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases, which is largely dependent on their boiling points and polarity. labmanager.com

Identification: The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparing it to spectral libraries or through structural elucidation. hplcvials.com

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly suited for the analysis of non-volatile, polar, and thermally labile compounds, making it an excellent alternative for the analysis of underivatized this compound. labmanager.comaocs.org

Separation: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions (e.g., polarity, ion exchange) of the analytes with the stationary and mobile phases. labmanager.com For acidic compounds like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. aocs.org

Identification: Detection in HPLC can be achieved using various detectors, such as UV-Vis or diode array detectors. For unambiguous identification, HPLC is often coupled with mass spectrometry (LC-MS), which provides mass and structural information similar to GC-MS. researchgate.net

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Analyte Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile analytes. labmanager.com |

| Sample Derivatization | Often necessary for polar compounds like carboxylic acids. | Generally not required. |

| Separation Principle | Based on boiling point and polarity. hplcvials.com | Based on polarity and interaction with stationary/mobile phases. hplcvials.com |

| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). labmanager.com | Liquid solvent mixture (e.g., Acetonitrile, Water). aocs.org |

| Detection | Mass Spectrometry (MS). hplcvials.com | UV-Vis, Diode Array, Mass Spectrometry (LC-MS). labmanager.com |

Spectroscopic Characterization for Structural Elucidation: Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS)

Once this compound is isolated, various spectroscopic techniques are employed for its definitive structural elucidation.

High-Resolution Mass Spectrometry (HRMS):

HRMS is crucial for determining the elemental composition of this compound. It measures the mass-to-charge ratio with very high accuracy, allowing for the calculation of a precise molecular formula. uef.fi For example, the molecular formula of this compound has been determined as C₂₀H₃₂O₄. nih.gov This high resolution helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the this compound molecule. longdom.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the carboxylic acid groups.

A C=O stretching band for the carbonyl of the carboxylic acid.

C-H stretching bands for the alkane and alkene moieties.

A C=C stretching band for the double bond in the labdane (B1241275) skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. measurlabs.com Both ¹H NMR and ¹³C NMR are used.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons.

| Spectroscopic Technique | Information Provided | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. uef.fi | Determination of the molecular formula (C₂₀H₃₂O₄). nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. longdom.org | Confirmation of carboxylic acid (-COOH) and alkene (C=C) groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the C-H framework. measurlabs.comuba.ar | Elucidation of the complete labdane-type diterpene diacid structure. |

Quantitative Determination Methods and Analytical Validation in Research Contexts

Accurate quantification of this compound in various samples is essential for many research applications. This requires the development and validation of robust analytical methods.

Quantitative Methods:

Both GC-MS and HPLC can be used for the quantitative determination of this compound. researchgate.net In these methods, a calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its response to the calibration curve. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. cdnsciencepub.com

Analytical Validation:

To ensure that a quantitative method is reliable and suitable for its intended purpose, it must be validated. globalresearchonline.net According to guidelines from organizations like the International Council for Harmonisation (ICH), analytical method validation involves assessing several key parameters: europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). globalresearchonline.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation of the analytical method is a critical step to ensure that the data generated in this compound research is accurate, reliable, and reproducible. bohrium.comijcpa.in

Ecological Roles and Biological Interactions in Non Human Systems

Role in Plant Defense Mechanisms against Herbivory and Pathogens

Pinifolic acid is an integral component of the chemical defense system of coniferous trees. This system, often centered around oleoresin, is a complex mixture of monoterpenes, sesquiterpenes, and diterpene resin acids (DRAs), including this compound. These compounds present a formidable barrier to a wide range of organisms.

The primary role of DRAs is to protect the tree from herbivores and pathogenic fungi. They function as both constitutive defenses, being present at baseline levels, and inducible defenses, with their production increasing in response to attack. When tissues are damaged by feeding insects or invading fungi, the plant can ramp up the synthesis of these compounds to deter further damage and inhibit pathogen growth.

Against insect herbivores, such as bark beetles and various defoliating larvae, diterpene resin acids act as feeding deterrents. Studies on several DRA compounds have demonstrated their ability to reduce feeding damage and negatively impact the growth rates and development of insect larvae. For pathogens, particularly the fungal associates of bark beetles, resin acids like abietic acid and isopimaric acid have been shown to inhibit spore germination and mycelial growth, thereby preventing the colonization and spread of the fungus within the tree's tissues. ncsu.edu This dual action against both the insect and its microbial symbionts highlights the efficiency of this resin-based defense strategy.

Inter-Species Chemical Ecology: this compound in Plant-Herbivore Interactions (e.g., Pine Sawflies)

The interaction between Scots pine and the larvae of pine sawflies (Neodiprion sertifer) provides a classic example of the complex ecological role of this compound. This compound is a major resin acid found in the needles of Scots pine, the primary food source for these larvae. researchgate.net

Pine sawfly larvae have evolved a remarkable counter-strategy to the pine's chemical defense. Instead of merely tolerating or detoxifying the ingested resin acids, they sequester these compounds from the pine needles and repurpose them for their own defense. When disturbed, the larvae excrete a droplet of this resin-rich fluid from their mouths, which effectively deters predators such as ants.

However, this adaptation involves a significant trade-off. Research has shown that while a diet rich in resin acids enhances the defensive capabilities of the larvae, it comes at a physiological cost. nih.gov High concentrations of resin acids in pine needles negatively impact the sawfly larvae's own growth and survival. nih.gov This creates a delicate ecological balance: the larvae must consume enough resin to be well-defended, but not so much that it compromises their development into adulthood. This dynamic illustrates a classic co-evolutionary arms race, where the plant's chemical defense directly shapes the herbivore's life history and survival strategies. Furthermore, evidence suggests that sawflies may be capable of metabolizing the ingested this compound, indicating further biochemical adaptations to their host plant's chemistry. researchgate.net

Investigative Research into Biological Activities in Model Organisms and Cell Systems

The biological activities of this compound and related diterpenoids are a subject of scientific investigation, with in vitro studies exploring their potential effects on various microorganisms and cell lines.

Antileishmanial Activity in Leishmania amazonensis (In Vitro Studies)

Based on a thorough review of available scientific literature, no specific in vitro studies on the antileishmanial activity of isolated this compound against the protozoan parasite Leishmania amazonensis have been published. While other related diterpenoids, such as dehydroabietic acid, have been investigated for their activity against Leishmania species, this specific research area for this compound remains unexplored in the public domain. nih.gov

Cytotoxic Effects on Carcinoma Cell Lines (In Vitro Studies)

There is a lack of specific published data detailing the in vitro cytotoxic effects of purified this compound on carcinoma cell lines, and therefore no IC50 values can be reported at this time. However, research on crude extracts and other related diterpenoids from pine resin indicates a potential for cytotoxic activity. A study on diterpenoids isolated from the resin of Pinus massoniana found that several less polar compounds in this class exhibited strong cytotoxicity against A431 (skin carcinoma) and A549 (lung carcinoma) cancer cells. nih.gov Similarly, abietic acid, another major resin acid in pines, has demonstrated anti-proliferative activity against the MCF-7 breast cancer cell line. nih.gov These findings suggest that diterpene resin acids as a class are of interest for their cytotoxic potential, though specific data for this compound is not yet available.

Research into Antimicrobial and Antifungal Properties of this compound-Containing Extracts

Extracts from pine containing a mixture of diterpenoids, including this compound, are known to possess antimicrobial and antifungal properties. The defensive function of pine resin against pathogens in nature translates to bioactivity in laboratory settings. Aqueous extracts of pine resin have demonstrated notable antifungal activity against various dermatophytic fungi, such as Trichophyton species. researchgate.net This suggests that the compounds within the resin could be effective against fungi that cause skin infections.

Potential Applications in Forest Bioeconomy and as Biostimulants in Forestry Research

The chemical compounds found in forestry biomass, including this compound, are gaining attention as renewable resources within the framework of a circular bioeconomy. The goal of the forest bioeconomy is to utilize sustainably sourced forest materials to create value-added products, replacing fossil-based resources. mdpi.comnih.gov

Pine resin, a rich source of diterpene acids like this compound, is a key non-timber forest product. The derivatives of resin, known as rosin (B192284) and turpentine, are used in a wide range of industrial applications, including the manufacturing of adhesives, inks, pharmaceuticals, and food additives. researchgate.net this compound and other resin acids represent a potential feedstock for the development of novel biomaterials and high-value bioactive chemicals. mdpi.com

In forestry research, while this compound itself is not applied as a biostimulant, its production is the target of biostimulant application. In the practice of pine tapping for resin collection, chemical stimulants are applied to the tree to enhance the yield. These stimulants often include plant hormones or their synthetic precursors, such as 2-chloroethylphosphonic acid (CEPA), which releases ethylene, and salicylic (B10762653) acid. researchgate.netmdpi.com These substances trigger the tree's induced defense responses, leading to a significant increase in the production and flow of resin, and consequently, a higher yield of resin acids for the bioeconomy. researchgate.netnih.gov

Research on Synthetic Analogues and Structure Activity Relationship Sar in Academic Contexts

Laboratory Synthesis of Pinifolic Acid Derivatives for Research Purposes

While specific studies detailing the synthesis of a wide array of this compound derivatives are not extensively documented in publicly available literature, the synthetic strategies applied to other labdane (B1241275) diterpenes provide a framework for how such derivatives can be created. nih.govmdpi.com The core structure of this compound, featuring a bicyclic system and a carboxylic acid side chain, presents multiple sites for chemical modification.

General synthetic approaches for creating derivatives of labdane diterpenes like this compound often involve:

Esterification and Amidation: The carboxylic acid groups are common targets for modification. Esterification with various alcohols or amidation with different amines can be readily achieved in the laboratory. These reactions can alter the polarity and steric bulk of the molecule, which can, in turn, affect its biological activity. mdpi.com

Dimerization: Another synthetic strategy involves the creation of dimeric structures, where two labdane diterpene molecules are linked together. nih.govmdpi.com Various linkers, such as esters, ethers, or triazole rings, can be used to connect the two monomeric units. This approach has been explored for other labdane diterpenes to investigate the effects of dimerization on biological activity. nih.gov

These synthetic modifications allow researchers to generate a library of this compound analogues, each with unique structural features. These compounds can then be subjected to biological screening to determine how the specific chemical changes have impacted their activity.

Elucidation of Structure-Activity Relationships in Experimental Biological Systems

The study of structure-activity relationships is crucial for understanding how a molecule like this compound interacts with biological targets. By comparing the activity of the parent compound to that of its synthetic derivatives, researchers can deduce which parts of the molecule are essential for its biological effects.

For the broader class of labdane diterpenoids, several SAR studies have revealed key structural features that influence their biological activities, such as cytotoxic and antiproliferative effects. mdpi.comresearchgate.netthieme-connect.com These findings can provide insights into the potential SAR of this compound.

Key observations from SAR studies of labdane diterpenes include:

The Importance of the Carboxylic Acid Group: The presence and nature of the carboxylic acid side chain often play a significant role in the biological activity of labdane diterpenes. For instance, in some studies, the presence of a free carboxylic acid has been shown to be important for the antiproliferative effects of these compounds. mdpi.com

Influence of the Decalin System: Modifications to the bicyclic decalin core can have a profound impact on activity. The stereochemistry and the presence of specific functional groups on the rings can influence how the molecule binds to its biological target. mdpi.com

Side Chain Modifications: Alterations to the side chain at C9 of the labdane skeleton can also modulate biological activity. The length, branching, and functionalization of this side chain are important parameters in SAR studies. mdpi.com

The biological evaluation of this compound and its synthetic analogues would typically be carried out in various experimental systems, including cell-based assays and enzyme inhibition studies. For example, to investigate potential anticancer properties, the compounds would be tested against a panel of cancer cell lines to determine their cytotoxicity and ability to inhibit cell proliferation. mdpi.com

The data gathered from these experiments allows for the construction of SAR models. These models help to identify the "pharmacophore," the essential structural features of the molecule responsible for its biological activity. This knowledge is invaluable for the rational design of new, more potent, and selective analogues for further investigation.

Future Research Perspectives and Unanswered Questions

Comprehensive Elucidation of Unestablished Biosynthetic Pathways

The precise biosynthetic pathway of pinifolic acid is not yet fully established. thuenen.de It is understood that, like other diterpenoids, it originates from the precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). oup.comsci-hub.se This C20 molecule undergoes cyclization to form the characteristic bicyclic labdane (B1241275) skeleton. wikipedia.org However, the specific enzymes—diterpene synthases and subsequent oxidizing enzymes (like cytochromes P450)—that catalyze the conversion of GGPP into this compound have not been definitively identified and characterized.

Future research must focus on identifying and functionally characterizing these enzymes. The structural similarity between this compound and other diterpenes found in pine needles, such as isoabienol, suggests they may share a common intermediate, but this connection remains unclear. sauerlaender-verlag.comthuenen.de Modern "omics" technologies, including genomics, transcriptomics, and metabolomics, coupled with bioinformatic analysis, are powerful tools for this endeavor. oup.comnih.gov By identifying candidate genes in pine species and expressing them in microbial hosts like E. coli or yeast, researchers can test their enzymatic function and piece together the complete pathway. jmb.or.krnih.gov A full understanding of the biosynthetic pathway would not only solve a fundamental biochemical question but could also open the door to producing this compound through metabolic engineering and synthetic biology. nih.govjmb.or.kr

Detailed Studies on Environmental Influences on this compound Accumulation and Expression

The accumulation of plant secondary metabolites is known to be significantly influenced by a variety of environmental factors. d-nb.infonih.gov For this compound, there is a distinct lack of information regarding how its concentration changes in response to environmental cues. sauerlaender-verlag.com Abiotic factors such as light intensity and duration, temperature, water availability, and soil nutrient composition could all play a role in regulating its synthesis and accumulation. nih.govmdpi.commdpi.com For instance, studies on other plants have shown that exposure to full sunlight can increase the production of certain terpenes and phenolic compounds. nih.gov

Similarly, biotic stresses like herbivory and pathogen attacks often trigger a defensive chemical response in plants. researchgate.netmdpi.com It is plausible that this compound serves a defensive role, yet studies confirming its induction upon attack by insects or fungi are needed. Research has shown that a combination of abiotic and biotic stressors can lead to the decline of pine species, but the specific role of needle chemistry, including this compound, in these complex interactions is not well understood. nih.govfrontiersin.org Future studies should involve controlled experiments where pine trees are subjected to various stress conditions. Tracking the corresponding changes in this compound levels would illuminate its regulation and potential ecological roles. Understanding these relationships is crucial for predicting how pine populations and their chemical defenses will respond to a changing global climate. nih.govfrontiersin.org

Further Development and Validation of this compound as a Genetic Marker

This compound and its derivatives are considered promising chemotaxonomic markers for distinguishing between different pine species and even populations within a species. acs.orgdntb.gov.ua Unlike more volatile compounds like monoterpenes, the diterpene resin acid profile, including this compound, appears to be relatively stable. researchgate.net It has been noted that this compound is the principal resin acid in the needles of Pinus sylvestris. sauerlaender-verlag.comresearchgate.net

However, for this compound to be a truly robust genetic marker, more extensive validation is required. This involves analyzing a broader range of species and geographically diverse populations to confirm its specificity and reliability. Furthermore, linking the presence, absence, or varying concentrations of this compound directly to specific genes or genetic loci would solidify its status as a genetic marker. researchgate.net While some studies have investigated the inheritance patterns of this compound, the results have been inconclusive and suggest a complex quantitative trait rather than a simple Mendelian inheritance. sauerlaender-verlag.com Future research combining chemical analysis with modern genetic mapping techniques, such as Quantitative Trait Loci (QTL) analysis, could uncover the genetic basis for this compound production. researchgate.net

Expanded Exploration of Additional Biological Roles in Ecological and Phytochemical Contexts

The biological and ecological functions of labdane-type diterpenes are diverse, often involving defense against herbivores and microbes. wikipedia.orgresearchgate.net While this compound has been investigated for some biological activities, such as antileishmanial and antitrypanosomal properties in specific assays, its primary role within the pine tree's ecological context is not fully understood. nih.gov Some studies have reported a lack of significant antibacterial activity against certain strains like S. aureus. vdoc.pub

There is a significant opportunity to explore other potential roles. For example, could this compound have allelopathic properties, inhibiting the growth of competing plant species? Does it act as a signaling molecule within the plant, perhaps in response to stress? mdpi.comekb.eg Its accumulation in needles, the primary photosynthetic organs, suggests a protective function is likely, but this needs to be demonstrated through rigorous ecological studies. acs.org Future research should include detailed bioassays to test its effects on a wider range of relevant insects and fungal pathogens. Investigating its impact on seed germination and seedling growth of competing plants could reveal potential allelopathic functions.

Advancement of Analytical Methodologies for Enhanced Detection and Quantification

The analysis of this compound has typically been carried out using gas chromatography-mass spectrometry (GC-MS), often after a derivatization step to convert the carboxylic acids into more volatile esters. acs.orgcore.ac.uk While effective, there is room for advancing analytical methods to improve sensitivity, throughput, and ease of use.

The development of liquid chromatography-mass spectrometry (LC-MS) methods could offer advantages by potentially eliminating the need for derivatization and allowing for the simultaneous analysis of a wider range of related polar and non-polar compounds in a single run. uni-jena.descielo.brmdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as FT-ICR MS, has already proven successful in providing detailed chemical fingerprints of conifer needle extracts, revealing the presence of this compound and its derivatives. acs.org Further refinement and validation of these advanced methods are needed to establish standardized protocols for the routine, high-throughput quantification of this compound in complex plant matrices. nih.govconicet.gov.ar Developing such robust methods is essential to support all the aforementioned areas of research, from biosynthetic studies to ecological investigations.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and quantifying Pinifolic Acid in plant matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. Validate the method using spike-and-recovery experiments to assess extraction efficiency, and calibrate with certified reference materials. Ensure reproducibility by testing inter-day and intra-day variability .

Q. What in vitro models are validated for assessing this compound’s anti-inflammatory properties?

- Methodological Answer : Use lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Include dose-response curves and positive controls (e.g., dexamethasone). Normalize results to cell viability assays (e.g., MTT) to rule out cytotoxicity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months, with periodic sampling. Analyze degradation products via HPLC-MS and compare to baseline chromatograms. Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate this compound’s bioavailability in vivo?

- Methodological Answer : Employ crossover pharmacokinetic studies in animal models, with washout periods to minimize carryover effects. Use serial blood sampling to construct concentration-time curves. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Consider food-effect studies to assess bioavailability under fed/fasted states .

Q. What statistical methods resolve contradictions in reported antioxidant efficacy of this compound across studies?

- Methodological Answer : Perform a meta-analysis using random-effects models to account for between-study heterogeneity. Calculate the I² statistic to quantify inconsistency (e.g., I² > 50% indicates substantial heterogeneity). Stratify analysis by study design (e.g., in vitro vs. in vivo) and adjust for publication bias via funnel plots .

Q. How can researchers address interspecies variability in this compound’s pharmacokinetic parameters?

- Methodological Answer : Use mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., body weight, metabolic rate) influencing clearance and volume of distribution. Validate models with bootstrapping or visual predictive checks. Cross-validate findings using allometric scaling principles .

Q. What integrative approaches combine omics technologies with traditional assays to elucidate this compound’s mechanisms?

- Methodological Answer : Pair transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling with functional assays (e.g., siRNA knockdown). Use pathway enrichment tools (e.g., DAVID, KEGG) to identify signaling networks. Validate hypotheses with selective inhibitors/activators in target validation experiments .

Q. How to design longitudinal studies on chronic this compound exposure while controlling confounders?

- Methodological Answer : Implement stratified randomization based on baseline risk factors (e.g., age, comorbidities). Use repeated-measures ANOVA to track temporal changes in biomarkers. Adjust for time-varying confounders (e.g., diet, medication) via marginal structural models .

Methodological Frameworks

- For systematic reviews : Follow PRISMA guidelines and Cochrane criteria for study selection, risk-of-bias assessment (e.g., ROB-2 tool), and GRADE for evidence quality .

- For PICOT-based questions : Structure hypotheses around Population (e.g., in vivo models), Intervention (e.g., dose ranges), Comparison (e.g., placebo/standard drug), Outcome (e.g., biomarker reduction), and Timeframe (e.g., acute vs. chronic dosing) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.